EHT 5372

Description

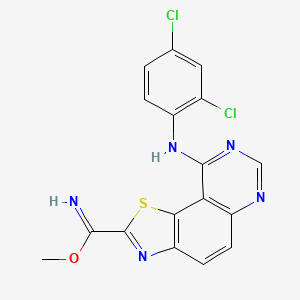

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2N5OS/c1-25-15(20)17-24-12-5-4-11-13(14(12)26-17)16(22-7-21-11)23-10-3-2-8(18)6-9(10)19/h2-7,20H,1H3,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGKPYRFWJINEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C1=NC2=C(S1)C3=C(C=C2)N=CN=C3NC4=C(C=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

EHT 5372: A Deep Dive into its Mechanism of Action as a DYRK1A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

EHT 5372 has emerged as a significant subject of investigation in the field of neurodegenerative diseases, particularly Alzheimer's disease. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its potent and selective inhibition of the Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). The following sections detail its biochemical activity, its impact on key pathological markers of Alzheimer's disease, and the experimental frameworks used to elucidate these properties.

Core Mechanism: Potent and Selective Inhibition of DYRK1A

This compound is a small molecule inhibitor that targets DYRK1A, a serine/threonine kinase implicated in the pathophysiology of Alzheimer's disease. The gene for DYRK1A is located on chromosome 21, within the Down syndrome critical region, and is overexpressed in individuals with Down syndrome, who invariably develop early-onset Alzheimer's disease.[1] In sporadic Alzheimer's disease, DYRK1A is found associated with neurofibrillary tangles, one of the hallmark pathological lesions of the disease.[1]

The primary mechanism of action of this compound is its direct inhibition of the catalytic activity of DYRK1A. By binding to the kinase, this compound prevents the phosphorylation of downstream substrates, thereby modulating signaling pathways involved in both tau and amyloid pathology.[1][2]

Quantitative Analysis of Kinase Inhibition

The potency and selectivity of this compound have been characterized through extensive in vitro kinase assays. The compound exhibits sub-nanomolar potency against DYRK1A and maintains a high degree of selectivity over a large panel of other kinases.[1][2]

| Kinase Target | IC50 (nM) |

| DYRK1A | 0.22 |

| DYRK1B | 0.28 |

| DYRK2 | 10.8 |

| DYRK3 | 93.2 |

| CLK1 | 22.8 |

| CLK2 | 88.8 |

| CLK4 | 59.0 |

| GSK-3α | 7.44 |

| GSK-3β | 221 |

| Data compiled from MedChemExpress.[3] |

Impact on Alzheimer's Disease Pathophysiology

The inhibition of DYRK1A by this compound has been shown to directly affect the two central pathological cascades in Alzheimer's disease: the hyperphosphorylation of Tau protein and the production of amyloid-beta (Aβ) peptides.

Attenuation of Tau Hyperphosphorylation

DYRK1A is known to phosphorylate Tau protein at several sites that are also hyperphosphorylated in Alzheimer's disease.[1][4] this compound has been demonstrated to inhibit this process in both biochemical and cellular models. In cellular assays, treatment with this compound leads to a dose-dependent reduction in the levels of phosphorylated Tau (pS396-Tau), with an IC50 of 1.7 µM, while exhibiting low cellular toxicity.[3]

Reduction of Amyloid-Beta Production

Beyond its effects on Tau, this compound also modulates the processing of the amyloid precursor protein (APP). DYRK1A can phosphorylate APP, which influences its cleavage and the subsequent generation of Aβ peptides.[1] By inhibiting DYRK1A, this compound reduces the production of Aβ in a dose-dependent manner, with a reported IC50 of 1.06 µM.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound in inhibiting key Alzheimer's disease pathologies.

Caption: Experimental workflow for evaluating the efficacy and mechanism of this compound.

Detailed Experimental Protocols

The characterization of this compound's mechanism of action relies on a combination of biochemical and cell-based assays. Below are generalized protocols based on standard methodologies in the field.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the IC50 of this compound against a panel of kinases.

-

Methodology:

-

Recombinant human kinases are incubated with a specific substrate and ATP (often radiolabeled [γ-³²P]ATP).

-

This compound is added at a range of concentrations.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring radioactivity incorporated into the substrate or by using phosphospecific antibodies in an ELISA format.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular Assays for Tau Phosphorylation and Aβ Production

-

Objective: To assess the effect of this compound on Tau phosphorylation and Aβ production in a cellular context.

-

Methodology:

-

Cell Culture and Transfection: A human cell line, such as HEK293, is transiently co-transfected with expression vectors for human Tau and human DYRK1A to create a model of DYRK1A-induced Tau hyperphosphorylation.[4] For Aβ production assays, cells overexpressing human APP are used.

-

Compound Treatment: The transfected cells are treated with varying concentrations of this compound (e.g., 0.1-10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[3]

-

Lysis and Protein Quantification: After treatment, cells are lysed, and the total protein concentration in the lysates is determined using a standard method like the BCA assay.

-

ELISA for Phospho-Tau and Aβ: The levels of specific phosphorylated Tau species (e.g., pS396-Tau) and secreted Aβ (Aβ40 and Aβ42) in the cell lysates and culture medium, respectively, are quantified using specific sandwich enzyme-linked immunosorbent assays (ELISAs).

-

Cell Viability Assay: To rule out cytotoxic effects, a cell viability assay (e.g., MTT or CellTiter-Glo) is performed in parallel on cells treated with the same concentrations of this compound.

-

Conclusion

This compound represents a potent and selective inhibitor of DYRK1A with a clear mechanism of action relevant to the core pathologies of Alzheimer's disease. Its ability to concurrently reduce Tau hyperphosphorylation and Aβ production in preclinical models underscores its potential as a disease-modifying therapeutic agent. Further in vivo investigations are warranted to fully elucidate its therapeutic efficacy.[1]

References

- 1. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound|EHT5372 [dcchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

EHT 5372: A Potent and Selective DYRK1A Inhibitor for Neurodegenerative Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a critical therapeutic target in the field of neurodegenerative diseases, particularly Alzheimer's disease (AD) and other tauopathies. Its role in the hyperphosphorylation of Tau protein and the processing of amyloid precursor protein (APP) positions it as a key driver of pathology. EHT 5372 is a novel, highly potent, and selective small molecule inhibitor of DYRK1A. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy and selectivity, detailed experimental protocols for its characterization, and visualization of the relevant signaling pathways.

Introduction to DYRK1A and its Role in Neurodegeneration

DYRK1A is a serine/threonine kinase that is involved in a multitude of cellular processes, including neuronal development, cell cycle regulation, and signal transduction.[1][2] In the context of neurodegenerative diseases, overexpression or hyperactivity of DYRK1A has been strongly implicated in the pathogenesis of Alzheimer's disease and Down syndrome.[3][4]

DYRK1A contributes to neurodegeneration through two primary mechanisms:

-

Tau Hyperphosphorylation: DYRK1A directly phosphorylates Tau protein at several sites, which primes it for further phosphorylation by other kinases like GSK-3β.[3][5] This hyperphosphorylation leads to the detachment of Tau from microtubules, causing microtubule instability and the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease.[3][6]

-

Amyloid-β Production: DYRK1A phosphorylates amyloid precursor protein (APP) at Thr668, which promotes its amyloidogenic cleavage by β- and γ-secretases.[3][5] This results in an increased production of amyloid-beta (Aβ) peptides, particularly the aggregation-prone Aβ42, which form the amyloid plaques also characteristic of Alzheimer's disease.[3]

Given its central role in both Tau and amyloid pathologies, the inhibition of DYRK1A presents a promising therapeutic strategy for modifying the course of Alzheimer's disease and other related neurodegenerative disorders.[7][8]

This compound: A Potent and Selective DYRK1A Inhibitor

This compound, with the chemical name methyl 9-(2,4-dichlorophenylamino) thiazolo[5,4-f]quinazoline-2-carbimidate, is a novel and highly potent inhibitor of DYRK1A.[7][9] In vitro studies have demonstrated its ability to effectively reduce DYRK1A-mediated Tau phosphorylation and Aβ production.[7][10]

Quantitative Data

The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) | Reference |

| DYRK1A | 0.22 | [7][11] |

| DYRK1B | 0.28 | [11] |

| DYRK2 | 10.8 | [11] |

| DYRK3 | 93.2 | [11] |

Table 2: Selectivity Profile of this compound against Other Kinases

| Kinase Family | Kinase | IC50 (nM) | Selectivity over DYRK1A (fold) | Reference |

| CLK | CLK1 | 22.8 | ~104 | [11][12] |

| CLK2 | 88.8 | ~404 | [11][12] | |

| CLK4 | 59.0 | ~268 | [11] | |

| GSK-3 | GSK-3α | 7.44 | ~34 | [11] |

| GSK-3β | 221 | ~1005 | [11][12] |

Table 3: Cellular Activity of this compound

| Assay | Cell Line | IC50 (µM) | Reference |

| Inhibition of pS396-Tau levels | HEK293 | 1.7 | [11][13] |

| Reduction of Aβ production | HEK293-APP | 1.06 | [10][11] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving DYRK1A and the general workflows for the experimental protocols described in the subsequent section.

Caption: DYRK1A signaling in neurodegeneration.

Caption: General experimental workflow.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound as a DYRK1A inhibitor.

In Vitro DYRK1A Kinase Activity Assay

This protocol describes a common method for measuring the direct inhibitory effect of this compound on DYRK1A kinase activity.

Materials:

-

Recombinant full-length human DYRK1A enzyme

-

DYRKtide peptide substrate (RRRFRPASPLRGPPK)[4]

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[7]

-

ATP (Adenosine triphosphate)

-

This compound (or other test compounds)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or similar)

-

384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in Kinase Assay Buffer to the desired final concentrations.

-

Kinase Reaction Mixture: Prepare a master mix containing the DYRK1A enzyme and DYRKtide substrate in Kinase Assay Buffer.

-

Assay Plate Setup: Add the diluted this compound or control (DMSO vehicle) to the wells of a 384-well plate.

-

Initiate Reaction: Add the kinase reaction mixture to each well.

-

Start Phosphorylation: Add ATP to each well to initiate the phosphorylation reaction. The final ATP concentration should be at or near the Km for DYRK1A.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Tau Phosphorylation Assay (Western Blot)

This protocol outlines the steps to assess the effect of this compound on Tau phosphorylation in a cellular context.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Plasmids encoding human Tau and DYRK1A

-

Cell culture medium and reagents

-

Transfection reagent

-

This compound

-

Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)[14]

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Transfection: Culture HEK293 cells and co-transfect with plasmids for human Tau and DYRK1A.

-

Compound Treatment: After transfection, treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using Lysis Buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[8]

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Tau signal to the total Tau signal and the loading control.

Cellular Amyloid-β (Aβ) Production Assay (ELISA)

This protocol details the measurement of Aβ40 and Aβ42 levels in the supernatant of cells treated with this compound.

Materials:

-

HEK293 cells stably expressing human APP (HEK293-APP)

-

Cell culture medium and reagents

-

This compound

-

Aβ40 and Aβ42 ELISA kits

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Plate HEK293-APP cells and allow them to adhere. Treat the cells with different concentrations of this compound or vehicle control for a defined period (e.g., 24-48 hours).

-

Supernatant Collection: Collect the cell culture supernatant, which contains the secreted Aβ peptides. Centrifuge to remove any cell debris.

-

ELISA Protocol:

-

Perform the ELISA for Aβ40 and Aβ42 according to the manufacturer's instructions.[3] A general procedure is as follows:

-

Add standards and collected supernatant samples to the antibody-coated microplate wells.

-

Incubate to allow Aβ to bind to the capture antibody.

-

Wash the wells to remove unbound substances.

-

Add a detection antibody that binds to a different epitope on Aβ.

-

Wash the wells.

-

Add an enzyme-conjugated secondary antibody or streptavidin-HRP.

-

Wash the wells.

-

Add a substrate solution (e.g., TMB) and incubate to develop color.[3]

-

Stop the reaction with a stop solution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve using the known concentrations of the Aβ standards.

-

Calculate the concentrations of Aβ40 and Aβ42 in the cell supernatants based on the standard curve.

-

Analyze the dose-dependent effect of this compound on Aβ production.

-

Conclusion

This compound is a powerful research tool for investigating the role of DYRK1A in neurodegenerative diseases. Its high potency and selectivity make it a valuable pharmacological agent for dissecting the molecular mechanisms underlying Tau and amyloid pathologies. The experimental protocols provided in this guide offer a framework for the in vitro and cellular characterization of this compound and other potential DYRK1A inhibitors. Further in vivo studies are warranted to explore the therapeutic potential of this compound class for the treatment of Alzheimer's disease and other tauopathies.[7]

References

- 1. An ELISA-based Method to Quantify the Association of Small Molecules with Aggregated Amyloid Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phospho-Tau (Ser199) Antibody | Cell Signaling Technology [cellsignal.com]

- 3. intimakmur.co.id [intimakmur.co.id]

- 4. DYRK1A Kinase Enzyme System [promega.jp]

- 5. abbkine.com [abbkine.com]

- 6. High specificity of widely used phospho-tau antibodies validated using a quantitative whole-cell based assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. pubcompare.ai [pubcompare.ai]

- 9. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 10. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. novamedline.com [novamedline.com]

- 12. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]

EHT 5372: A Technical Guide on its Role in Alzheimer's Disease Pathology

For Researchers, Scientists, and Drug Development Professionals

Abstract

EHT 5372 is a potent and highly selective small molecule inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its demonstrated effects on the core pathologies of Alzheimer's disease (AD), namely amyloid-beta (Aβ) and tau protein abnormalities. The information presented herein is compiled from preclinical in vitro studies and is intended to inform researchers and drug development professionals on the therapeutic potential of targeting DYRK1A with this compound. While preclinical data are promising, no in vivo studies on neuroinflammation and synaptic plasticity, nor any clinical trials, have been identified in the public domain for this compound.

Introduction: The Role of DYRK1A in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta plaques and the intracellular accumulation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[3] The DYRK1A kinase has emerged as a critical therapeutic target in AD due to its role in phosphorylating both amyloid precursor protein (APP) and tau, thereby contributing to the development of both hallmark pathologies.[1][4] Overexpression of DYRK1A, as seen in Down syndrome (Trisomy 21), is associated with an increased incidence of early-onset Alzheimer's disease, further implicating this kinase in AD pathogenesis.[1] this compound has been developed as a specific inhibitor of DYRK1A, offering a targeted approach to mitigate the downstream pathological consequences of its overactivity.

This compound: Mechanism of Action

This compound is a novel, highly potent, and selective inhibitor of DYRK1A.[1][2] Its primary mechanism of action is the direct inhibition of the catalytic activity of DYRK1A, which in turn modulates the phosphorylation state of key substrates involved in Alzheimer's disease pathology.

Inhibition of Tau Phosphorylation

DYRK1A directly phosphorylates tau protein at several residues that are also hyperphosphorylated in the neurofibrillary tangles found in AD brains.[1] By inhibiting DYRK1A, this compound reduces the phosphorylation of tau at these pathological sites. This has been demonstrated to prevent the formation of paired helical filaments, the building blocks of NFTs.

Modulation of Amyloid-Beta Production

DYRK1A is also known to phosphorylate the amyloid precursor protein (APP). This phosphorylation can influence the processing of APP by secretase enzymes, leading to an increased production of the amyloid-beta 40 and 42 peptides, which are the primary components of amyloid plaques. This compound, by inhibiting DYRK1A, has been shown to normalize the production of Aβ.[1]

Quantitative Data

The following tables summarize the key quantitative data from in vitro studies of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nM) |

| DYRK1A | 0.22 |

| DYRK1B | 0.28 |

| DYRK2 | 10.8 |

| DYRK3 | 93.2 |

| CLK1 | 22.8 |

| CLK2 | 88.8 |

| CLK4 | 59.0 |

| GSK-3α | 7.44 |

| GSK-3β | 221 |

Data sourced from MedChemExpress and Coutadeur et al. (2015)[5]

Table 2: In Vitro Cellular Activity of this compound

| Activity | Cell Line | IC50 (µM) |

| Reduction of pS396-Tau Levels | HEK293 | 1.7 |

| Reduction of Aβ Production | HEK293-APP | 1.06 |

Data sourced from MedChemExpress and Coutadeur et al. (2015)[5]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Alzheimer's Disease

Caption: Mechanism of action of this compound in Alzheimer's disease pathology.

Experimental Workflow for Assessing Tau Phosphorylation

Caption: Workflow for in vitro assessment of this compound on Tau phosphorylation.

Experimental Workflow for Assessing Aβ Production

Caption: Workflow for in vitro assessment of this compound on Aβ production.

Experimental Protocols

Detailed experimental protocols for the key experiments cited are not fully available in the public domain. The following are generalized methodologies based on the available information.

In Vitro Kinase Assay

-

Objective: To determine the inhibitory activity of this compound against a panel of kinases.

-

Methodology: A radiometric kinase assay (e.g., HotSpot) is typically used. Recombinant kinase is incubated with a specific substrate (e.g., DYRKtide for DYRK1A) and radiolabeled ATP (e.g., ³³P-ATP) in the presence of varying concentrations of this compound. The incorporation of the radiolabel into the substrate is measured to determine the kinase activity. The IC50 value is calculated from the dose-response curve.

Cellular Tau Phosphorylation Assay

-

Objective: To assess the effect of this compound on DYRK1A-induced Tau phosphorylation in a cellular context.

-

Cell Line: Human Embryonic Kidney (HEK293) cells.

-

Methodology:

-

HEK293 cells are transiently co-transfected with expression vectors for human Tau and DYRK1A.

-

24 hours post-transfection, cells are treated with a range of concentrations of this compound for an additional 24 hours.

-

Cells are lysed, and the lysates are analyzed for phosphorylated and total Tau levels.

-

Analysis:

-

ELISA: A sandwich ELISA specific for Tau phosphorylated at Serine 396 (pS396) is used for quantitative analysis.

-

Western Blot: Lysates are separated by SDS-PAGE and immunoblotted with various antibodies against total Tau and specific phospho-Tau epitopes (e.g., AT8 for pS202/pT205, pT212, pS396).

-

-

Cellular Aβ Production Assay

-

Objective: To determine the effect of this compound on the production of amyloid-beta peptides.

-

Cell Line: HEK293 cells stably overexpressing human APP (HEK293-APP).

-

Methodology:

-

HEK293-APP cells are cultured to a specified confluency.

-

Cells are treated with varying concentrations of this compound.

-

After a defined incubation period, the conditioned cell culture medium is collected.

-

Analysis: The levels of Aβ40 and Aβ42 in the conditioned medium are quantified using specific sandwich ELISAs.

-

Discussion and Future Directions

The preclinical data for this compound strongly support its potential as a disease-modifying therapy for Alzheimer's disease by targeting a key kinase involved in both amyloid and tau pathologies. Its high potency and selectivity for DYRK1A are promising attributes for a therapeutic candidate.

However, several critical areas require further investigation:

-

In Vivo Efficacy: Studies in animal models of Alzheimer's disease are necessary to confirm the efficacy of this compound in reducing Aβ and tau pathology and improving cognitive function in a complex biological system.

-

Neuroinflammation and Synaptic Plasticity: The direct effects of this compound on neuroinflammatory processes and synaptic plasticity, which are also crucial aspects of AD pathology, have not been reported. Investigating these effects would provide a more complete understanding of its therapeutic potential.

-

Pharmacokinetics and Safety: Comprehensive pharmacokinetic and toxicology studies are required to assess the drug-like properties of this compound, including its ability to cross the blood-brain barrier and its safety profile.

-

Clinical Development: To date, no clinical trials for this compound have been registered. The progression of this compound into clinical development will be a key milestone.

Conclusion

This compound is a potent and selective DYRK1A inhibitor with demonstrated efficacy in reducing the key pathological hallmarks of Alzheimer's disease in vitro. Its dual action on both tau and amyloid pathways makes it a compelling candidate for further development. Future in vivo studies and, ultimately, clinical trials are needed to fully evaluate its therapeutic potential for patients with Alzheimer's disease.

References

- 1. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound|EHT5372 [dcchemicals.com]

- 3. Synaptic Plasticity, Dementia and Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dyrk1 inhibition improves Alzheimer's disease-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

EHT 5372: A Potent Inhibitor of DYRK1A-Mediated Tau Phosphorylation

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of EHT 5372 on Tau phosphorylation. This compound is a highly potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a key enzyme implicated in the hyperphosphorylation of Tau protein, a hallmark of Alzheimer's disease and other tauopathies.[1][2] This document details the mechanism of action of this compound, presents its quantitative effects on Tau phosphorylation, provides detailed experimental protocols for its evaluation, and visualizes the relevant biological pathways and experimental workflows.

Introduction to this compound and its Target, DYRK1A

This compound, chemically known as methyl 9-(2,4-dichlorophenylamino) thiazolo[5,4-f]quinazoline-2-carbimidate, has emerged as a significant research compound due to its potent and selective inhibition of DYRK1A.[1][2] DYRK1A is a protein kinase that plays a crucial role in neuronal development and function.[3][4] However, its overactivity is linked to the pathological hyperphosphorylation of Tau protein.[3] DYRK1A phosphorylates Tau at several residues, which "primes" it for subsequent phosphorylation by other kinases like GSK-3β, leading to the formation of neurofibrillary tangles (NFTs), a core pathology in Alzheimer's disease.[4][5] this compound's ability to selectively inhibit DYRK1A makes it a valuable tool for studying Tau pathology and a potential therapeutic candidate for tauopathies.[1][2]

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of this compound against DYRK Family and Other Kinases

| Kinase | IC50 (nM) |

| DYRK1A | 0.22 |

| DYRK1B | 0.28 |

| DYRK2 | 10.8 |

| DYRK3 | 93.2 |

| CLK1 | 22.8 |

| CLK2 | 88.8 |

| CLK4 | 59.0 |

| GSK-3α | 7.44 |

| GSK-3β | 221 |

Data sourced from MedChemExpress and Coutadeur et al., 2015.[2][6]

Table 2: Effect of this compound on Tau Phosphorylation in Cellular Assays

| Phosphorylation Site | Assay Type | This compound Concentration | Inhibition |

| pS396-Tau | HEK293 cells (DYRK1A/Tau co-transfected) | 1.7 µM (IC50) | 50% |

| pS396-Tau | HEK293 cells (DYRK1A/Tau co-transfected) | Dose-dependent | Yes |

| T231 | HEK293 cells (DYRK1A/Tau co-transfected) | Dose-dependent | Yes |

| AT8 (S202/T205) | HEK293 cells (DYRK1A/Tau co-transfected) | Dose-dependent | Yes |

| T212 | HEK293 cells (DYRK1A/Tau co-transfected) | Dose-dependent | Yes |

Data represents a summary of findings from Coutadeur et al., 2015 and MedChemExpress.[6][7]

Signaling Pathway of DYRK1A-Mediated Tau Phosphorylation

This compound acts by inhibiting DYRK1A, which is a critical kinase in the pathway leading to Tau hyperphosphorylation. Amyloid-beta (Aβ) peptides, another hallmark of Alzheimer's disease, can stimulate DYRK1A activity, thus linking the two major pathologies. The following diagram illustrates this signaling cascade.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. doaj.org [doaj.org]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. [PDF] An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors | Semantic Scholar [semanticscholar.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

EHT 5372: A Novel DYRK1A Inhibitor and its Impact on Amyloid Beta Production

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of EHT 5372, a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), and its subsequent impact on the production of amyloid beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.

Introduction: The Role of DYRK1A in Alzheimer's Disease Pathogenesis

Alzheimer's disease (AD) is characterized by the accumulation of amyloid plaques, primarily composed of Aβ peptides, and neurofibrillary tangles, which are formed from hyperphosphorylated tau protein.[1] The generation of Aβ is a critical step in the amyloid cascade hypothesis of AD.[2] The amyloid precursor protein (APP) is sequentially cleaved by β-secretase (BACE1) and γ-secretase to produce Aβ.[2][3][4] An alternative, non-amyloidogenic pathway involves the cleavage of APP by α-secretase, which precludes the formation of Aβ.[5][6][7]

The dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target in AD.[8][9] Located on chromosome 21, its overexpression is linked to the early-onset AD observed in individuals with Down syndrome.[8][10] DYRK1A phosphorylates several key proteins involved in AD pathology, including APP and tau.[1][8][9] The phosphorylation of APP by DYRK1A has been shown to enhance its processing through the amyloidogenic pathway, leading to increased Aβ production.[1][10]

This compound: A Potent and Selective DYRK1A Inhibitor

This compound is a novel small molecule inhibitor of DYRK1A, demonstrating high potency and selectivity.[8][9][11] Its systematic name is methyl 9-(2,4-dichlorophenylamino) thiazolo[5,4-f]quinazoline-2-carbimidate.[12]

Quantitative Data on this compound Activity

The inhibitory activity and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.

| Target Kinase | IC50 (nM) [11] |

| DYRK1A | 0.22 |

| DYRK1B | 0.28 |

| DYRK2 | 10.8 |

| DYRK3 | 93.2 |

| CLK1 | 22.8 |

| CLK2 | 88.8 |

| CLK4 | 59.0 |

| GSK-3α | 7.44 |

| GSK-3β | 221 |

| Cellular Activity | IC50 (µM) [11] |

| Reduction of Aβ production | 1.06 |

| Reduction of pS396-Tau levels | 1.7 |

Impact of this compound on Amyloid Beta Production

This compound has been shown to effectively reduce the production of Aβ in cellular models.[1][9][11] The primary mechanism is through the inhibition of DYRK1A-mediated phosphorylation of APP.

Signaling Pathway of this compound in Reducing Aβ Production

The following diagram illustrates the proposed signaling pathway through which this compound reduces amyloid beta production.

Caption: Mechanism of this compound in reducing Aβ production.

Experimental Protocols

The following sections detail the methodologies employed in key experiments to evaluate the effect of this compound on Aβ production, based on published research.[9]

Cell Culture and Treatment

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably overexpressing Amyloid Precursor Protein (HEK293-APP) were utilized.[1][9]

-

Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, under standard cell culture conditions (37°C, 5% CO2).

-

This compound Treatment: this compound was dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. For dose-response experiments, HEK293-APP cells were treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).[11]

Measurement of Amyloid Beta Levels

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA) specific for Aβ40 was used to quantify the levels of secreted Aβ in the cell culture supernatant.[9]

-

Procedure:

-

After treatment with this compound, the cell culture medium was collected.

-

The collected medium was centrifuged to remove cellular debris.

-

The supernatant was then analyzed using a commercially available Aβ40 ELISA kit, following the manufacturer's instructions.

-

Absorbance was read on a microplate reader, and Aβ40 concentrations were determined by comparison to a standard curve.

-

DYRK1A Knockdown using siRNA

-

Objective: To confirm that the effect of this compound on Aβ production is mediated through DYRK1A inhibition.

-

Method: Small interfering RNA (siRNA) targeting DYRK1A was used to downregulate its expression.

-

Procedure:

-

HEK293-APP cells were transfected with either a specific DYRK1A siRNA or a non-targeting control siRNA using a suitable transfection reagent.

-

Following transfection, cells were incubated for a period to allow for protein knockdown (e.g., 48-72 hours).

-

The levels of DYRK1A protein were assessed by Western blotting to confirm successful knockdown.

-

The amount of secreted Aβ40 in the culture medium was measured by ELISA as described above.

-

Western Blotting for DYRK1A

-

Objective: To visualize the levels of DYRK1A protein following siRNA treatment.

-

Procedure:

-

Cells were lysed in a suitable lysis buffer containing protease inhibitors.

-

Protein concentration in the lysates was determined using a standard protein assay (e.g., BCA assay).

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with a primary antibody specific for DYRK1A.

-

A horseradish peroxidase (HRP)-conjugated secondary antibody was used for detection.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Experimental Workflow Diagram

Caption: Workflow for evaluating this compound's effect on Aβ.

Conclusion

This compound demonstrates a clear and potent effect on the reduction of amyloid beta production in cellular models of Alzheimer's disease. Its mechanism of action, through the selective inhibition of DYRK1A, prevents the hyperphosphorylation of APP and its subsequent amyloidogenic processing. The quantitative data and experimental evidence strongly support the potential of this compound as a disease-modifying therapeutic agent for Alzheimer's disease and other tauopathies. Further in vivo investigations are warranted to fully elucidate its therapeutic efficacy.[8][9]

References

- 1. Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer’s disease: An integrative molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. article.imrpress.com [article.imrpress.com]

- 4. Amyloid precursor protein (APP) and amyloid β (Aβ) interact with cell adhesion molecules: Implications in Alzheimer’s disease and normal physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Therapeutic effects of a novel synthetic α-secretase [frontiersin.org]

- 6. α-secretase in Alzheimer's disease: molecular identity, regulation and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A closer look at alpha-secretase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound|EHT5372 [dcchemicals.com]

the chemical structure and properties of EHT 5372

An In-depth Technical Guide to EHT 5372

Introduction

This compound is a novel, highly potent, and selective small molecule inhibitor of the Dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) family, with exceptional potency for DYRK1A.[1][2][3] The DYRK1A gene is located on chromosome 21 and is implicated in the pathophysiology of neurodegenerative conditions, particularly the early-onset Alzheimer's disease (AD) observed in individuals with Down Syndrome.[2][4] DYRK1A phosphorylates key proteins involved in AD, including Tau and Amyloid Precursor Protein (APP).[1][2] By inhibiting DYRK1A, this compound presents a promising therapeutic strategy to modify the course of both Tau and amyloid pathologies.[2][3] This document provides a comprehensive technical overview of the chemical structure, properties, and mechanism of action of this compound.

Chemical Structure and Properties

This compound is chemically identified as methyl 9-((2,4-dichlorophenyl)amino)thiazolo[5,4-f]quinazoline-2-carbimidate.[2][5][] Its structure is characterized by a thiazoloquinazoline core.

| Property | Value | Source |

| IUPAC Name | methyl 9-[(2,4-dichlorophenyl)amino][1][5]thiazolo[5,4-f]quinazoline-2-carboximidate | [] |

| CAS Number | 1425945-63-6 | [7][8] |

| Molecular Formula | C₁₇H₁₁Cl₂N₅OS | [][7] |

| Molecular Weight | 404.27 g/mol | [] |

| SMILES | N=C(OC)c1nc2cc3c(c(nc3)n1)c(c2)N/c4ccc(Cl)cc4Cl | [5] |

| Appearance | Solid Powder | [] |

| Solubility | Soluble in DMSO | [9] |

Pharmacological Properties and Quantitative Data

This compound is a potent inhibitor of DYRK1A and DYRK1B and exhibits high selectivity over a panel of 339 other kinases.[2][] Its inhibitory activity has been quantified through various biochemical and cellular assays.

Biochemical Kinase Inhibition

The inhibitory potency of this compound was determined against a panel of recombinant kinases. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

| Target Kinase | IC₅₀ (nM) | Source(s) |

| DYRK1A | 0.22 | [1][2][10] |

| DYRK1B | 0.28 | [1][10][11] |

| DYRK2 | 10.8 | [1][10][11] |

| DYRK3 | 93.2 | [1][10][11] |

| GSK-3α | 7.44 | [1][10][11] |

| CLK1 | 22.8 | [1][10][11] |

| CLK2 | 88.8 | [1][10][11] |

| CLK4 | 59.0* | [1][10] |

| GSK-3β | 221 | [1][10][11] |

| Note: One source indicates no inhibition of CLK4.[11] |

Cellular Activity

In cellular models, this compound effectively reduces the pathological hallmarks of Alzheimer's disease.

| Cellular Effect | Cell Line | IC₅₀ (µM) | Source |

| Reduction of pS396-Tau Levels | SH-SY5Y-Tau441 | 1.7 | [1][10] |

| Reduction of Aβ Production | HEK293-APP | 1.06 | [1][10] |

Mechanism of Action and Signaling Pathway

DYRK1A plays a central role in the molecular pathogenesis of Alzheimer's disease by directly phosphorylating Tau protein and influencing the processing of Amyloid Precursor Protein (APP).[1][2] Overexpression or hyperactivity of DYRK1A leads to hyperphosphorylation of Tau, which promotes its dissociation from microtubules and aggregation into neurofibrillary tangles (NFTs).[12][13] Additionally, DYRK1A phosphorylates APP, which facilitates its amyloidogenic cleavage by secretase enzymes, thereby increasing the production of neurotoxic Amyloid-β (Aβ) peptides.[1][2]

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of DYRK1A. This inhibition prevents the downstream phosphorylation of Tau and APP, thus simultaneously addressing both major pathological pathways of Alzheimer's disease.[2][3]

Caption: Mechanism of action of this compound in Alzheimer's disease pathology.

Experimental Protocols

The following sections describe the general methodologies used to characterize the activity of this compound, based on standard biochemical and cellular assays.[14]

In Vitro Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on DYRK1A kinase activity.

Objective: To determine the IC₅₀ value of this compound against recombinant DYRK1A.

Methodology:

-

Reagents: Recombinant human DYRK1A, a suitable peptide substrate (e.g., DYRKtide), ATP (adenosine triphosphate), this compound (in various concentrations), kinase reaction buffer (containing MgCl₂), and a detection reagent.[15]

-

Procedure: a. Recombinant DYRK1A enzyme is incubated in a kinase reaction buffer with the peptide substrate. b. This compound, serially diluted to a range of concentrations, is added to the reaction wells. c. The kinase reaction is initiated by the addition of ATP.[16] The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).[15] d. The reaction is terminated. e. The amount of phosphorylated substrate is quantified. This is often achieved using methods like radioactive phosphate ([γ-³²P]ATP) incorporation followed by scintillation counting, or non-radioactive methods such as fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET).[17][18]

-

Data Analysis: The percentage of kinase inhibition relative to a no-inhibitor control is plotted against the logarithm of this compound concentration. The IC₅₀ value is calculated using a non-linear regression curve fit.

Caption: General workflow for an in vitro biochemical kinase inhibition assay.

Cellular Tau Phosphorylation Assay

This assay measures the ability of this compound to inhibit Tau phosphorylation within a cellular context.

Objective: To determine the IC₅₀ of this compound for the reduction of phosphorylation at a specific Tau site (e.g., Ser396) in cells.

Methodology:

-

Cell Line: A human neuroblastoma cell line (e.g., SH-SY5Y) engineered to overexpress human Tau (e.g., SH-SY5Y-Tau441).[14]

-

Procedure: a. Cells are cultured in multi-well plates to a suitable confluency. b. The cell culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). c. Cells are incubated with the compound for a defined period (e.g., 24 hours).[10] d. Following incubation, cells are washed and lysed to release cellular proteins. e. The concentration of total protein in the lysates is determined (e.g., using a BCA assay) for normalization. f. The levels of phosphorylated Tau (e.g., pS396) and total Tau are quantified using a sandwich ELISA (Enzyme-Linked Immunosorbent Assay) or Western Blotting with specific antibodies.[14]

-

Data Analysis: The ratio of phosphorylated Tau to total Tau is calculated for each concentration of this compound. The results are normalized to the vehicle control, and the IC₅₀ is determined by plotting the percentage of inhibition against the log of the compound concentration. A parallel cell viability assay (e.g., MTT) is often run to ensure the observed effects are not due to cytotoxicity.[10]

Cellular Amyloid-β (Aβ) Production Assay

This assay assesses the impact of this compound on the production and secretion of Aβ peptides.

Objective: To determine the IC₅₀ of this compound for the reduction of Aβ production in a cellular model.

Methodology:

-

Cell Line: A cell line that robustly produces Aβ, typically by overexpressing human APP (e.g., HEK293-APP).[14][19]

-

Procedure: a. Cells are plated in multi-well plates. b. Cells are treated with serially diluted this compound for a set duration (e.g., 24 hours).[14] c. After the treatment period, the cell culture medium (conditioned medium) is collected. d. The concentration of secreted Aβ peptides (specifically Aβ₄₀ and/or Aβ₄₂) in the conditioned medium is measured using a highly sensitive and specific ELISA kit.[9][19] e. Cells are lysed to measure total protein content for normalization or to assess cell viability.

-

Data Analysis: The amount of Aβ is normalized to the vehicle-treated control. The percentage of reduction in Aβ production is plotted against the logarithm of this compound concentration to calculate the IC₅₀ value.

Caption: Generalized workflow for cellular assays (Tau phosphorylation and Aβ production).

References

- 1. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer’s disease: An integrative molecular modeling approach [frontiersin.org]

- 3. This compound|EHT5372 [dcchemicals.com]

- 4. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. world-wide.org [world-wide.org]

- 8. This compound|1425945-63-6|COA [dcchemicals.com]

- 9. APP and DYRK1A regulate axonal and synaptic vesicle protein networks and mediate Alzheimer’s pathology in trisomy 21 neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. glpbio.com [glpbio.com]

- 12. researchgate.net [researchgate.net]

- 13. innoprot.com [innoprot.com]

- 14. researchgate.net [researchgate.net]

- 15. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro kinase assay [protocols.io]

- 17. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. bellbrooklabs.com [bellbrooklabs.com]

- 19. A Cellular Model of Amyloid Precursor Protein Processing and Amyloid-β Peptide Production - PMC [pmc.ncbi.nlm.nih.gov]

EHT 5372 and its Interaction with GSK-3β: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the investigational compound EHT 5372, focusing on its interaction with Glycogen Synthase Kinase-3β (GSK-3β). This compound is a potent and selective inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] While DYRK1A is its primary target, this compound also exhibits inhibitory activity against GSK-3β, albeit at a lower potency. This document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows. The information presented is intended to support researchers and professionals in the fields of neurodegenerative disease and drug development in understanding the therapeutic potential and mechanistic intricacies of this compound.

Introduction to this compound and GSK-3β

This compound, chemically identified as methyl 9-(2,4-dichlorophenylamino) thiazolo[5,4-f]quinazoline-2-carbimidate, is a small molecule inhibitor primarily targeting DYRK1A, a serine/threonine kinase implicated in the pathology of neurodegenerative diseases, particularly Alzheimer's disease.[1][2] DYRK1A is known to phosphorylate key proteins involved in neuronal function and dysfunction, including the Tau protein and the Amyloid Precursor Protein (APP).[1][3]

Glycogen Synthase Kinase-3β (GSK-3β) is a ubiquitously expressed and highly conserved serine/threonine kinase that plays a critical role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[4][5][6] In the context of neurodegenerative diseases, dysregulation of GSK-3β activity is a key pathological feature.[4][5][7] GSK-3β is a major kinase responsible for the hyperphosphorylation of Tau protein, a hallmark of Alzheimer's disease leading to the formation of neurofibrillary tangles (NFTs).[8] Furthermore, GSK-3β activity has been linked to the production of amyloid-beta (Aβ) peptides, the primary component of senile plaques.[7][9]

The interplay between DYRK1A and GSK-3β is of significant interest. Research has shown that DYRK1A can directly interact with and phosphorylate GSK3β at threonine 356, leading to the inhibition of GSK3β activity.[10][11] This indirect regulatory mechanism, coupled with the direct, albeit less potent, inhibition of GSK-3β by this compound, positions this compound as a multi-faceted agent for potentially modulating pathological pathways in neurodegenerative disorders.

Data Presentation: Quantitative Analysis of this compound Inhibition

The inhibitory activity of this compound against DYRK1A and GSK-3β has been quantified through various in vitro kinase assays. The following tables summarize the key IC50 values, providing a comparative view of the compound's potency and selectivity.

Table 1: Inhibitory Activity (IC50) of this compound against DYRK Family Kinases and GSK-3 Isoforms

| Kinase Target | IC50 (nM) |

| DYRK1A | 0.22 |

| DYRK1B | 0.28 |

| DYRK2 | 10.8 |

| DYRK3 | 93.2 |

| GSK-3α | 7.44 |

| GSK-3β | 221 |

Data sourced from MedChemExpress product datasheet.[12]

Table 2: Cellular Activity of this compound

| Cellular Effect | Cell Line | IC50 (µM) |

| Reduction of pS396-Tau levels | HEK293 cells co-transfected with DYRK1A and Tau | 1.7 |

| Reduction of Aβ production | HEK293 Aβ overexpressing cells | 1.06 |

Data sourced from MedChemExpress product datasheet and related research.[12][13]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways involving this compound, DYRK1A, and GSK-3β, as well as a logical workflow for a typical kinase inhibition assay.

References

- 1. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound|EHT5372 [dcchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease [apb.tbzmed.ac.ir]

- 6. Novel Modality of GSK-3 Inhibition For Treating Neurodegeneration [jneurology.com]

- 7. GSK-3 in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. faieafrikanart.com [faieafrikanart.com]

- 9. Down-regulation of amyloid-β through AMPK activation by inhibitors of GSK-3β in SH-SY5Y and SH-SY5Y-AβPP695 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phosphorylation and Inactivation of Glycogen Synthase Kinase 3β (GSK3β) by Dual-specificity Tyrosine Phosphorylation-regulated Kinase 1A (Dyrk1A) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphorylation and inactivation of glycogen synthase kinase 3β (GSK3β) by dual-specificity tyrosine phosphorylation-regulated kinase 1A (Dyrk1A) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

EHT 5372: A Technical Overview of Preliminary Efficacy Studies for Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary, preclinical data on EHT 5372, a novel and potent inhibitor of the Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). The following sections detail the compound's mechanism of action, in vitro efficacy, and the experimental protocols utilized in its initial characterization. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this compound for Alzheimer's disease and other tauopathies.

Core Mechanism of Action

This compound is a potent and selective inhibitor of DYRK1A, a kinase implicated in the pathology of Alzheimer's disease. DYRK1A is known to phosphorylate Tau protein at sites relevant to the formation of neurofibrillary tangles and to influence the production of amyloid-beta (Aβ) peptides, two key hallmarks of Alzheimer's disease. By inhibiting DYRK1A, this compound aims to mitigate these pathological processes.[1]

Signaling Pathway of DYRK1A Inhibition by this compound

Caption: Proposed Mechanism of Action of this compound

Quantitative Data on In Vitro Efficacy

The following tables summarize the key quantitative data from in vitro studies of this compound.

Table 1: Kinase Inhibitory Potency of this compound

| Kinase Target | IC50 (nM) |

| DYRK1A | 0.22 |

| DYRK1B | 0.28 |

| DYRK2 | 10.8 |

| DYRK3 | 93.2 |

| CLK1 | 22.8 |

| CLK2 | 88.8 |

| CLK4 | 59.0 |

| GSK-3α | 7.44 |

| GSK-3β | 221 |

| Data from MedChemExpress, citing Coutadeur et al., 2015.[2] |

Table 2: Cellular Efficacy of this compound

| Assay | Cell Line | Outcome | IC50 (µM) |

| Tau Phosphorylation (pS396) Reduction | Not Specified | Dose-dependent reduction of pS396-Tau levels. | 1.7 |

| Aβ Production Reduction | Not Specified | Dose-dependent reduction of Aβ production. | 1.06 |

| Data from MedChemExpress, citing Coutadeur et al., 2015.[2] |

Experimental Protocols

This section provides an overview of the methodologies used in the key in vitro experiments.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound against a panel of kinases.

Methodology:

-

Recombinant human DYRK1A and other kinases were used.

-

A specific peptide substrate for DYRK1A (DYRKtide) and ATP were incubated with the kinase.

-

The reaction was carried out in the presence of varying concentrations of this compound.

-

The level of substrate phosphorylation was measured to determine the inhibitory activity of the compound.

Cellular Tau Phosphorylation Assay

Objective: To assess the effect of this compound on Tau phosphorylation in a cellular context.

Methodology:

-

A suitable cell line (e.g., HEK293) was used.

-

Cells were treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).[2]

-

Cell lysates were collected and analyzed by Western blot.

-

Phospho-specific antibodies against Tau (e.g., pS396) were used to detect the levels of phosphorylated Tau. Total Tau levels were also measured as a control.

Cellular Aβ Production Assay

Objective: To determine the impact of this compound on the production of amyloid-beta peptides.

Methodology:

-

A cell line that produces Aβ peptides was utilized.

-

Cells were incubated with different concentrations of this compound.

-

The levels of Aβ in the cell culture medium were quantified using an enzyme-linked immunosorbent assay (ELISA) or a similar sensitive detection method.

Experimental Workflow for In Vitro Efficacy Assessment

References

EHT 5372: A Potential Modulator of Neuroinflammation in Alzheimer's Disease Models

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, accompanied by a significant neuroinflammatory response. The dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a key therapeutic target due to its role in both tau and amyloid pathologies. EHT 5372 is a novel, highly potent, and selective inhibitor of DYRK1A.[1][2] This technical guide provides a comprehensive overview of the preclinical data on this compound's effects in Alzheimer's models, with a specific focus on its potential to modulate neuroinflammation, an effect inferred from studies on other DYRK1A inhibitors. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and development in this area.

Introduction to this compound

This compound, chemically identified as methyl 9-(2,4-dichlorophenylamino) thiazolo[5,4-f]quinazoline-2-carbimidate, is a potent inhibitor of DYRK1A with an IC50 of 0.22 nM.[1][2] It exhibits high selectivity for DYRK1A over a wide range of other kinases.[1][2] The primary mechanism of action of this compound is the inhibition of DYRK1A's kinase activity, which is implicated in the hyperphosphorylation of tau and the production of Aβ, two central pathological hallmarks of Alzheimer's disease.[1][2]

This compound's Effect on Tau and Amyloid Pathologies

Preclinical studies have demonstrated the efficacy of this compound in mitigating the core pathologies of AD in vitro.

Inhibition of Tau Phosphorylation

This compound has been shown to inhibit DYRK1A-induced phosphorylation of tau at multiple sites relevant to AD pathology in both biochemical and cellular assays.[1][2] This inhibitory action is crucial as hyperphosphorylated tau is the primary component of neurofibrillary tangles.

Reduction of Amyloid-β Production

In addition to its effects on tau, this compound normalizes DYRK1A-stimulated Aβ production.[1][2] DYRK1A is understood to be a key element in Aβ-mediated tau hyperphosphorylation, thus linking the two major pathologies of AD.[1][2]

Inferred Effects of this compound on Neuroinflammation

While direct studies on this compound's impact on neuroinflammation in Alzheimer's models are not yet available, a growing body of evidence on other DYRK1A inhibitors strongly suggests its potential in this area. Neuroinflammation, characterized by the activation of microglia and astrocytes, is a critical component of AD pathogenesis.

Suppression of Microglial and Astrocyte Activation

Studies on DYRK1A inhibitors, such as harmine and KVN93, have demonstrated their ability to significantly suppress the activation of microglia and astrocytes in response to inflammatory stimuli like lipopolysaccharide (LPS) and in the 5xFAD mouse model of AD.[3] It is therefore highly probable that this compound, as a potent DYRK1A inhibitor, would exert similar anti-inflammatory effects.

Modulation of Inflammatory Signaling Pathways

DYRK1A inhibition has been shown to attenuate neuroinflammation by modulating key signaling pathways. Specifically, inhibitors of DYRK1A have been found to regulate the TLR4/NF-κB and TLR4/AKT/STAT3 signaling cascades, which are crucial in the production of pro-inflammatory mediators.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound and other DYRK1A inhibitors.

Table 1: In Vitro Efficacy of this compound on DYRK1A Inhibition and Tau Phosphorylation

| Parameter | Value | Cell/Assay Type | Reference |

| DYRK1A IC50 | 0.22 nM | Biochemical Assay | [1][2] |

| Inhibition of Tau Phosphorylation (pS396) | Dose-dependent | In vitro kinase assay | [4] |

Table 2: Inferred Effects of DYRK1A Inhibition on Neuroinflammation (Based on other DYRK1A inhibitors)

| DYRK1A Inhibitor | Effect | Model | Reference |

| Harmine | Reduced production of proinflammatory factors | LPS-stimulated BV2 microglia | [1] |

| Harmine | Attenuated microglia activation and neuronal damage | LPS-injected ICR mice | [1] |

| KVN93 | Suppressed Aβ-induced microglial and astrocyte activation | 5xFAD mice | [3] |

| KVN93 | Reduced microglial and astrocyte activation | LPS-injected wild-type mice | [3] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the cited studies.

In Vitro Kinase Assay for Tau Phosphorylation

-

Objective: To assess the direct inhibitory effect of this compound on DYRK1A-mediated tau phosphorylation.

-

Method: Recombinant human DYRK1A and tau proteins are incubated with ATP in the presence of varying concentrations of this compound. The reaction mixture is then subjected to Western blot analysis using antibodies specific for phosphorylated tau (e.g., pS396) and total tau.[4]

Cellular Assays for Tau Phosphorylation and Aβ Production

-

Objective: To evaluate the effect of this compound on tau phosphorylation and Aβ production in a cellular context.

-

Method: HEK293 cells are co-transfected with expression vectors for DYRK1A and Tau. The cells are then treated with different concentrations of this compound for 24 hours. Cell lysates are analyzed by ELISA or Western blotting to quantify phosphorylated tau and Aβ levels.

In Vitro Model of Neuroinflammation (LPS-induced)

-

Objective: To model neuroinflammation in vitro and assess the anti-inflammatory effects of DYRK1A inhibitors.

-

Method: The immortalized murine microglial cell line, BV2, is stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. Cells are pre-treated with the DYRK1A inhibitor (e.g., harmine) before LPS stimulation. The production of proinflammatory factors such as TNF-α and nitric oxide (NO) in the cell culture supernatant is measured by ELISA and Griess assay, respectively.[5]

In Vivo Alzheimer's Disease Mouse Model (5xFAD)

-

Objective: To investigate the therapeutic potential of DYRK1A inhibitors in a transgenic mouse model of Alzheimer's disease.

-

Method: 5xFAD mice, which exhibit significant Aβ pathology, are treated with the DYRK1A inhibitor (e.g., KVN93). Cognitive function is assessed using behavioral tests. Brain tissues are analyzed for Aβ plaque load, as well as microglial and astrocyte activation using immunohistochemistry.[3]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and DYRK1A inhibition.

Caption: this compound's mechanism in reducing AD pathology.

Caption: Inferred role of this compound in neuroinflammation.

Conclusion and Future Directions

This compound is a promising therapeutic candidate for Alzheimer's disease due to its potent and selective inhibition of DYRK1A, a key kinase implicated in both tau and amyloid pathologies. While direct evidence of its effects on neuroinflammation is still needed, the established role of DYRK1A in inflammatory signaling pathways strongly suggests that this compound possesses significant anti-inflammatory properties. Future research should focus on directly investigating the impact of this compound on microglial and astrocyte activation, cytokine profiles, and relevant inflammatory signaling pathways in established in vitro and in vivo models of Alzheimer's disease. Such studies will be crucial in fully elucidating the therapeutic potential of this compound as a multi-faceted, disease-modifying agent for this devastating neurodegenerative condition.

References

- 1. Inhibition of Dyrk1A Attenuates LPS-Induced Neuroinflammation via the TLR4/NF-κB P65 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The novel DYRK1A inhibitor KVN93 regulates cognitive function, amyloid-beta pathology, and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

EHT 5372: A Technical Guide to its Impact on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

EHT 5372 is a potent and selective small molecule inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This technical guide provides an in-depth exploration of the downstream signaling pathways modulated by this compound. Primarily, this document will focus on the well-established role of this compound in mitigating key pathological hallmarks of Alzheimer's disease, namely the hyperphosphorylation of Tau protein and the production of amyloid-beta (Aβ) peptides. This guide will present quantitative data on the efficacy of this compound, detailed experimental protocols for assessing its activity, and visual diagrams of the affected signaling cascades to facilitate a comprehensive understanding of its mechanism of action. While initial interest may have explored a broader range of targets, the current body of scientific evidence firmly establishes DYRK1A as the principal mediator of this compound's therapeutic potential.

Introduction to this compound and its Primary Target: DYRK1A

This compound has emerged as a significant research compound due to its high potency and selectivity as an inhibitor of DYRK1A.[1] DYRK1A is a serine/threonine kinase that plays a crucial role in neuronal development and function. Its gene is located on chromosome 21, and its overexpression is implicated in the neuropathology of Down syndrome and the early onset of Alzheimer's disease.[1] DYRK1A phosphorylates a variety of substrates, influencing numerous cellular processes. The inhibitory action of this compound on DYRK1A provides a valuable tool for dissecting these pathways and offers a promising therapeutic strategy for neurodegenerative disorders.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various in vitro and cellular assays. The following tables summarize key inhibitory concentrations (IC50) and other relevant quantitative data.

| Table 1: Inhibitory Activity of this compound against a Panel of Kinases | |

| Kinase Target | IC50 (nM) |

| DYRK1A | 0.22 |

| DYRK1B | 0.28 |

| GSK-3α | 7.44 |

| DYRK2 | 10.8 |

| CLK1 | 22.8 |

| CLK4 | 59.0 |

| CLK2 | 88.8 |

| DYRK3 | 93.2 |

| GSK-3β | 221 |

Data compiled from multiple sources.

| Table 2: Cellular Activity of this compound | |

| Activity | IC50 (µM) |

| Reduction of pS396-Tau levels | 1.7 |

| Reduction of Aβ production | 1.06 |

Data indicates that this compound effectively reduces key pathological markers in cellular models.

Downstream Signaling Pathways Modulated by this compound

By inhibiting DYRK1A, this compound influences several critical downstream signaling pathways implicated in neurodegeneration.

Tau Phosphorylation Cascade

DYRK1A directly phosphorylates Tau protein at several residues, including Ser202, Thr212, and Ser404, which is a critical step in the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease.[2] this compound, by inhibiting DYRK1A, effectively reduces the hyperphosphorylation of Tau.[1]

Amyloid Precursor Protein (APP) Processing

DYRK1A is also involved in the regulation of amyloid precursor protein (APP) processing, which leads to the production of amyloid-beta (Aβ) peptides. This compound has been shown to normalize DYRK1A-stimulated Aβ production.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro DYRK1A Kinase Assay (ELISA-based)

This protocol describes a non-radioactive method to measure the kinase activity of DYRK1A and the inhibitory effect of this compound.

Materials:

-

Recombinant human DYRK1A protein

-

DYRK1A substrate peptide (e.g., DYRKtide)

-

ATP

-

This compound

-

Assay buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl2)

-

Phospho-specific antibody against the substrate peptide

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H2SO4)

-

96-well microplate

Procedure:

-

Coat a 96-well microplate with the DYRK1A substrate peptide.

-

Wash the wells to remove unbound peptide.

-

Add this compound at various concentrations to the wells.

-

Add recombinant DYRK1A protein to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction and wash the wells.

-

Add the phospho-specific primary antibody and incubate.

-

Wash and add the HRP-conjugated secondary antibody and incubate.

-

Wash and add the TMB substrate.

-

Stop the color development with the stop solution.

-

Read the absorbance at 450 nm.

-

Calculate the IC50 of this compound from the dose-response curve.

Cell-Based Tau Phosphorylation Assay

This protocol outlines a method to assess the effect of this compound on Tau phosphorylation in a cellular context.

Materials:

-

A suitable cell line (e.g., SH-SY5Y or HEK293)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer

-

Primary antibodies (total Tau and phospho-Tau, e.g., pS396)

-

HRP-conjugated secondary antibody

-

Western blot reagents and equipment

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies for total Tau and phospho-Tau.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and image the bands.

-

Quantify the band intensities to determine the ratio of phospho-Tau to total Tau.

Amyloid-Beta (Aβ) Quantification Assay (ELISA)

This protocol details a sandwich ELISA for the quantitative measurement of Aβ levels in cell culture supernatants.

Materials:

-

Cell culture supernatant from this compound-treated cells

-

Aβ capture antibody

-

Aβ detection antibody (biotinylated)

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution

-

Aβ standards

-

96-well microplate

Procedure:

-

Coat a 96-well microplate with the Aβ capture antibody.

-

Wash the wells and add the cell culture supernatants and Aβ standards.

-

Incubate to allow Aβ to bind to the capture antibody.

-

Wash and add the biotinylated Aβ detection antibody.

-

Incubate and wash, then add streptavidin-HRP.

-

Incubate and wash, then add the TMB substrate.

-

Stop the reaction and read the absorbance at 450 nm.

-

Generate a standard curve and calculate the concentration of Aβ in the samples.

Conclusion

This compound is a highly specific and potent inhibitor of DYRK1A, a key kinase implicated in the pathology of Alzheimer's disease. Through its inhibition of DYRK1A, this compound effectively reduces Tau hyperphosphorylation and amyloid-beta production in preclinical models. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and the broader implications of DYRK1A inhibition in neurodegenerative diseases. The continued investigation into the downstream signaling pathways affected by this compound will be crucial in advancing our understanding of these complex disorders and developing novel therapeutic interventions.

References

- 1. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DYRK1A-mediated hyperphosphorylation of Tau. A functional link between Down syndrome and Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for EHT 5372 in Alzheimer's Disease Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a key therapeutic target in AD due to its role in phosphorylating both tau and amyloid precursor protein (APP), thereby contributing to both hallmark pathologies. EHT 5372 is a novel, potent, and highly selective inhibitor of DYRK1A.[1][2] In vitro studies have demonstrated its efficacy in reducing tau phosphorylation and Aβ production.[1][2] These application notes provide a comprehensive overview of the preclinical evidence and detailed protocols for the utilization of this compound and other DYRK1A inhibitors in animal models of Alzheimer's disease.